molecular formula C18H20Cl2N2O4 B11953117 Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11953117
M. Wt: 399.3 g/mol
InChI Key: NKUSKHLGTOHSRV-UHFFFAOYSA-N
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Description

Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of dihydropyridines, which are commonly used in various scientific and industrial applications. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a diethyl ester group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or ammonium acetate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting cardiovascular and neurological conditions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating ion channels, enzymes, or receptors, leading to changes in cellular signaling and function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile: A similar compound with a nitrile group instead of the diethyl ester.

    2,6-Dichloropyridine: A simpler analog without the dihydropyridine ring and ester groups.

    Dihydropyridine derivatives: Various derivatives with different substituents on the pyridine and dihydropyridine rings.

Uniqueness

Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both diethyl ester and dichloropyridine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.

Properties

Molecular Formula

C18H20Cl2N2O4

Molecular Weight

399.3 g/mol

IUPAC Name

diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20Cl2N2O4/c1-5-25-17(23)13-9(3)21-10(4)14(18(24)26-6-2)15(13)11-7-8-12(19)22-16(11)20/h7-8,15,21H,5-6H2,1-4H3

InChI Key

NKUSKHLGTOHSRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(N=C(C=C2)Cl)Cl)C(=O)OCC)C)C

Origin of Product

United States

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